molecular formula C26H17N3O2S B3290245 N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide CAS No. 863588-95-8

N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide

Cat. No.: B3290245
CAS No.: 863588-95-8
M. Wt: 435.5 g/mol
InChI Key: BXUULBURIUIVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a xanthene core linked via a carboxamide group to a phenyl ring substituted with a thiazolo[5,4-b]pyridine moiety.

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3O2S/c30-24(23-18-6-1-3-9-21(18)31-22-10-4-2-7-19(22)23)28-17-13-11-16(12-14-17)25-29-20-8-5-15-27-26(20)32-25/h1-15,23H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUULBURIUIVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=C(S5)N=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide typically involves multiple steps starting from commercially available substances. The synthetic route includes the formation of the thiazolopyridine core, followed by the attachment of the phenyl group and the xanthene carboxamide moiety. The reaction conditions often involve the use of various reagents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated product .

Scientific Research Applications

Target Enzyme

The primary target of N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide is Phosphoinositide 3-Kinase (PI3K) .

Mode of Action

The compound acts as an inhibitor of PI3K, which plays a crucial role in various signaling pathways associated with cell growth and survival. By inhibiting this enzyme, the compound can disrupt the Akt/mTOR pathway, leading to decreased cell proliferation and survival—an important mechanism in cancer therapy .

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent. Its ability to inhibit PI3K makes it a candidate for the development of new cancer therapeutics.

Case Study: Anticancer Activity

In vitro studies have demonstrated that compounds targeting PI3K can reduce tumor cell viability in various cancer types, including breast and prostate cancers. The specific effects of this compound on different cancer cell lines are under investigation.

Biochemical Probing

The compound serves as a biochemical probe for studying PI3K-related signaling pathways. Researchers utilize it to better understand the role of PI3K in cellular processes and disease mechanisms.

Synthesis of Novel Compounds

Due to its unique structure, this compound can be used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form key interactions, such as hydrogen bonds, with these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Diversity

The compound’s design parallels other N-substituted heterocycles, such as carbazole and tetrahydrocarbazole derivatives. Key comparisons include:

Compound Class Core Structure Functional Groups/Substituents Potential Applications Reference
Target Compound Xanthene + Thiazolo-pyridine Phenyl-carboxamide linkage Kinase inhibition, bioimaging Hypothetical
N-Substituted Carbazoles Carbazole + Pyrimidinone Triazanylidene, acetyl groups Anticancer, antimicrobial
Tetrahydrocarbazole Derivatives Tetrahydrocarbazole + Acetamide Chloro, fluoro, methyl substituents CNS modulation, antitumor

Key Observations :

  • Xanthene vs. Carbazole/Tetrahydrocarbazole : The xanthene core in the target compound may enhance fluorescence properties compared to carbazole-based systems, which are more rigid and planar .
  • Thiazolo-pyridine vs. Pyrimidinone/Pyrazol-one: The thiazolo-pyridine moiety could offer distinct electronic effects and binding interactions compared to triazanylidene-linked pyrimidinones or pyrazol-ones in carbazole derivatives .
Pharmacological and Physicochemical Properties
  • Solubility : The xanthene-carboxamide structure may improve aqueous solubility compared to fully aromatic carbazoles, as seen in tetrahydrocarbazole derivatives with polar substituents (e.g., -Cl, -F) .
  • Bioactivity : Thiazolo-pyridines are associated with kinase inhibition (e.g., JAK2/STAT3 pathways), while carbazole derivatives exhibit DNA intercalation or topoisomerase inhibition . The target compound’s dual scaffold could synergize these mechanisms.
Crystallographic and Spectroscopic Analysis
  • Structural elucidation of similar compounds (e.g., tetrahydrocarbazoles) relies on IR, NMR, and mass spectrometry , with crystallographic data refined using programs like SHELXL . The target compound’s conformation might be analyzed similarly to assess planarity or steric effects from the thiazolo-pyridine group.

Biological Activity

Overview

N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolopyridine moiety combined with a xanthene carboxamide structure, which may contribute to its pharmacological properties.

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . The compound inhibits PI3K enzymatic activity, which is crucial for several downstream signaling pathways including the Akt/mTOR pathway. This inhibition can lead to decreased cell proliferation and survival, making it a promising candidate for anticancer drug development .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a related thiazolo[5,4-b]pyridine derivative demonstrated an IC50 value of 3.6 nM against PI3Kα, highlighting the potential efficacy of such compounds in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific structural features are critical for the biological activity of these compounds. The presence of sulfonamide functionalities and specific substitutions on the thiazolo[5,4-b]pyridine core enhance PI3K inhibitory potency. For example, modifications in the phenyl group attached to the thiazolopyridine significantly affect the compound's activity against various PI3K isoforms .

Study 1: Inhibitory Activity on PI3K

A study published in 2020 focused on synthesizing and evaluating thiazolo[5,4-b]pyridine derivatives for their PI3K inhibitory activities. The results indicated that derivatives with specific substitutions showed potent inhibition with nanomolar IC50 values. The study also emphasized the importance of the thiazolo ring in enhancing biological activity .

Study 2: Anticancer Activity Evaluation

Another investigation assessed the anticancer potential of various thiazole derivatives, including those with similar structural frameworks to this compound. The results demonstrated significant cytotoxic effects against different cancer cell lines, reinforcing the therapeutic promise of these compounds .

Summary of Biological Activities

Activity Details
Target Phosphoinositide 3-Kinase (PI3K)
Mechanism Inhibition of PI3K leads to decreased cell proliferation and survival
Anticancer Efficacy IC50 values as low as 3.6 nM for related compounds
Key Structural Features Sulfonamide groups and specific substitutions enhance activity

Q & A

Advanced Synthesis and Characterization

Q: What methodologies are recommended for synthesizing N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide with high purity, and how can spectral data discrepancies during characterization be resolved? A:

  • Synthesis: Use a multi-step approach combining Suzuki-Miyaura coupling for thiazolo[5,4-b]pyridine-phenyl linkage and carboxamide bond formation via EDC/HOBt-mediated coupling. Ensure anhydrous conditions for thiazole ring closure .
  • Characterization: Compare experimental NMR (¹H/¹³C) and IR spectra with computational predictions (DFT/B3LYP). Resolve discrepancies by verifying solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts) and confirming purity via HPLC (≥95%) .
  • Critical Data: Report melting points (e.g., 287–293°C for analogous fluorophenyl derivatives ), Rf values in TLC (e.g., 0.5 in EtOAc/hexane 1:1), and mass spectrometry (HRMS-ESI) to confirm molecular ion peaks .

Structure-Activity Relationship (SAR) Challenges

Q: How can researchers systematically investigate the role of the thiazolo[5,4-b]pyridine moiety in modulating biological activity compared to other heterocycles? A:

  • Methodology:
    • Synthesize analogs replacing thiazolo[5,4-b]pyridine with oxadiazole or imidazo[4,5-b]pyridine .
    • Test inhibitory activity against target proteins (e.g., kinases, sirtuins) using fluorescence polarization assays .
    • Correlate electronic properties (Hammett σ values) of substituents with IC₅₀ values .
  • Advanced Analysis: Use X-ray crystallography to resolve binding modes and identify π-π stacking or hydrogen-bonding interactions with active sites .

Data Reproducibility in Multi-Step Syntheses

Q: What factors contribute to inconsistent yields in the final carboxamide coupling step, and how can they be optimized? A:

  • Key Variables:
    • Activating Agents: Replace DCC with EDCl/HOAt to reduce racemization .
    • Solvent Polarity: Use DMF for solubility but monitor for byproduct formation via LC-MS .
    • Temperature: Optimize at 0–4°C to minimize side reactions (e.g., xanthene ring oxidation) .
  • Troubleshooting: If yields drop below 60%, reintroduce Boc-protection for the amine intermediate and deprotect post-coupling .

Stability and Degradation Pathways

Q: What analytical strategies identify degradation products of this compound under physiological conditions? A:

  • Approach:
    • Incubate compound in PBS (pH 7.4, 37°C) and analyze via UPLC-QTOF-MS/MS.
    • Identify hydrolysis products (e.g., free xanthene-carboxylic acid) and oxidative metabolites (e.g., sulfoxide derivatives of thiazole) .
  • Preventive Measures: Stabilize with lyophilization or cyclodextrin encapsulation to reduce aqueous degradation .

Computational Modeling for Target Prediction

Q: How can in silico docking studies prioritize biological targets for this compound? A:

  • Protocol:
    • Generate 3D conformers using OMEGA (OpenEye) and dock into protein databases (PDB) via Glide (Schrödinger).
    • Prioritize targets with docking scores ≤ −8.0 kcal/mol (e.g., Sirtuin-1, kinase insert domain receptor) .
    • Validate predictions with SPR (surface plasmon resonance) binding assays .

Addressing Contradictory Biological Data

Q: How should researchers reconcile conflicting reports on the compound’s cytotoxicity in different cell lines? A:

  • Experimental Design:
    • Standardize cell culture conditions (e.g., O₂ levels, serum concentration) to minimize variability .
    • Use isogenic cell lines to isolate genetic factors (e.g., p53 status) influencing sensitivity .
  • Mechanistic Follow-Up: Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) in responsive vs. resistant lines .

Pharmacokinetic Optimization

Q: What structural modifications improve the compound’s bioavailability without compromising target affinity? A:

  • Strategies:
    • Introduce PEGylated side chains to enhance solubility (>1 mg/mL in PBS) .
    • Replace xanthene with fluorenyl groups to reduce logP (target ≤3.5) while maintaining π-stacking .
  • In Vivo Validation: Conduct PK studies in rodent models, monitoring AUC and Cmax via LC-MS/MS .

Cross-Disciplinary Applications

Q: How can this compound be repurposed for non-therapeutic research (e.g., materials science)? A:

  • Material Science: Exploit xanthene’s fluorescence (λem = 450–550 nm) for organic light-emitting diodes (OLEDs). Synthesize metal complexes (e.g., with Pt(II)) to tune emission wavelengths .
  • Environmental Chemistry: Functionalize thiazolo-pyridine for heavy-metal chelation (e.g., Hg²⁺ detection via fluorescence quenching) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.